Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate
Description
Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate is a bicyclic heterocyclic compound featuring fused pyridine and pyridazine rings. The structure includes an ethyl ester group at position 3 and a ketone at position 2.
Properties
IUPAC Name |
ethyl 4-oxo-1H-pyrido[2,3-c]pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-16-10(15)7-8(14)6-4-3-5-11-9(6)13-12-7/h3-5H,2H2,1H3,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWNCNJKDDUOQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C(C1=O)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate typically involves:
- Formation of 2-chloronicotinoyl chloride from 2-chloronicotinic acid via reaction with thionyl chloride.
- Reaction of 2-chloronicotinoyl chloride with ethyl diazoacetate to yield 2-diazo nicotinoylacetate.
- Conversion of 2-diazo nicotinoylacetate to 2-hydrazono nicotinoylacetate using triphenylphosphine.
- Cyclization under reflux conditions in a methanol-water mixture to form the pyrido[2,3-c]pyridazine core with the ethyl ester functionality.
This sequence builds the heterocyclic ring system with the desired 4-oxo and ethyl carboxylate groups at defined positions.
Detailed Stepwise Preparation
Specific Reaction Conditions and Notes
- Ester Formation: The ethyl ester is introduced via reaction with ethyl diazoacetate, which is a key step to incorporate the carboxylate moiety at the 3-position of the pyridazine ring.
- Cyclization: The reflux in methanol-water facilitates ring closure to form the 1,4-dihydropyrido[2,3-c]pyridazine system, with the 4-oxo group generated during this step.
- Purification: The crude product is typically purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane or methanol/dichloromethane as eluents, depending on polarity.
- Characterization: The compound is characterized by 1H NMR, mass spectrometry, melting point analysis, and HPLC to confirm purity and structure.
Alternative and Related Preparations
- Hydrolysis and Functionalization: The ethyl ester can be hydrolyzed under basic conditions (e.g., NaOH in dioxane/water) to give the corresponding carboxylic acid, which can be further functionalized to amides or other derivatives by reaction with amines or amino acids.
- Esterification Conditions: Ester formation can also be performed in organic solvents such as dichloromethane at mild temperatures (10°C to 30°C) using bases like pyridine or triethylamine, or silver oxide as catalysts.
- Anhydride Formation: For related compounds, anhydride intermediates are formed under controlled temperatures (-20°C to 20°C) in organic solvents, facilitating further transformations to the target molecule.
- Use of Phosgene: In some processes, phosgene is used to convert intermediates into reactive acyl chlorides, which then react with amines or other nucleophiles to afford derivatives of the pyridazine core.
Example Synthesis from Literature (Kumar et al., 2009)
The following scheme summarizes the synthesis from a peer-reviewed study:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 2-Chloronicotinic acid + SOCl2 (reflux) | 2-Chloronicotinoyl chloride |
| 2 | + Ethyl diazoacetate | 2-Diazo nicotinoylacetate |
| 3 | + Triphenylphosphine in isopropyl ether (reflux) | 2-Hydrazono nicotinoylacetate |
| 4 | Reflux in MeOH/H2O | This compound (58% yield) |
This method also allows subsequent N-alkylation (e.g., with propargyl bromide) and amidation to generate derivatives with potential anticancer activity.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 2-Chloronicotinic acid |
| Key Reagents | Thionyl chloride, ethyl diazoacetate, triphenylphosphine |
| Solvents | Dichloromethane, isopropyl ether, methanol, water |
| Temperature Range | Reflux conditions (varies by step), 10–30°C for esterification |
| Purification | Silica gel chromatography (ethyl acetate/hexane or MeOH/DCM) |
| Characterization | 1H NMR, Mass Spectrometry, Melting Point, HPLC |
| Yield | Approx. 58% for final ester product |
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 1 M LiOH in THF at 80°C, 16 h | 4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid | 75% | |
| 4% NaOH in ethanol under reflux | Carboxylic acid derivative | 81–93% |
This reaction is pH-sensitive, with optimal yields achieved under strongly alkaline conditions .
Alkylation Reactions
The NH group in the pyridazine ring undergoes alkylation with alkyl halides (e.g., ethyl iodide) to form N-alkylated derivatives. Competing O-alkylation may occur depending on the electrophile and reaction conditions.
N-Alkylation enhances antibacterial activity, as demonstrated in analogues with activity comparable to nalidixic acid against Pseudomonas aeruginosa and Escherichia coli .
Cyclization and Ring Expansion
The compound participates in cyclization reactions to form fused heterocycles. For example:
-
With hydrazonoyl halides : Forms pyrazolo[3,4-d]pyridazine derivatives via [3+2] cycloaddition .
-
Under Dieckmann conditions : Intramolecular cyclization using strong bases (e.g., potassium t-butylate) yields tetracyclic structures .
Example Reaction Pathway :
textEthyl 4-oxo-pyridopyridazine-3-carboxylate + Hydrazonoyl halide (e.g., 2a-d) → Pyrazolo[3,4-d]pyridazine (6a-d) Conditions: Ethanol, chitosan, microwave (300 W, 10 min)[4]
Condensation with Arenediazonium Salts
Coupling with arenediazonium chlorides generates arylhydrazono derivatives, which are precursors to arylpyrazoles and pyridazinones .
| Substrate | Product | Conditions | Reference |
|---|---|---|---|
| 4-Chlorobenzenediazonium | 2-(4-Chlorophenylhydrazono)-3-oxopropionaldehyde | Ethanol, triethylamine, reflux |
These intermediates are versatile for synthesizing antimicrobial agents .
Nucleophilic Substitution
The trifluoromethylphenyl group in related derivatives undergoes nucleophilic substitution with amines or thiols, enabling further functionalization.
Example :
textEthyl 4-oxo-pyridopyridazine-3-carboxylate + 2-Fluoro-4-iodoaniline → 7-(4-Iodoanilino) derivative Conditions: DMF, 80°C, 12 h[8]
Reduction and Oxidation
-
Boranate reduction : Converts ester groups to alcohols, which are subsequently dehydrogenated to aldehydes using MnO₂ .
-
Electrochemical dehydrogenation : Converts 1,4-dihydropyridines to aromatic pyridines .
Salt Formation
The carboxylic acid derivative forms pharmaceutically relevant salts with inorganic/organic acids (e.g., HCl, citric acid) .
Example :
text4-Oxo-pyridopyridazine-3-carboxylic acid + HCl → Hydrochloride salt (improved aqueous solubility) Conditions: Ethanol, RT[3]
Scientific Research Applications
Biological Activities
Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate exhibits various biological activities that make it a candidate for further research in pharmacology:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation in vitro.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in biological assays.
Applications in Medicinal Chemistry
The unique structural characteristics of this compound allow it to be utilized in the development of novel pharmaceuticals:
- Drug Development : Its derivatives are being explored for their potential as anti-cancer agents and antibiotics.
- Synthetic Intermediates : It serves as an important intermediate in the synthesis of other biologically active compounds.
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their unique features compared to this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 4-amino-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate | Structure | Contains an amino group; may exhibit different pharmacological profiles. |
| Ethyl 1-(4-iodobenzyl)-4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate | Structure | Incorporates iodine for enhanced reactivity; potential for radiolabeling in imaging studies. |
| Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylate | Structure | Exhibits different biological activities; used in similar synthetic pathways. |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated strong inhibitory effects comparable to standard antibiotics.
Case Study 2: Anticancer Activity
In vitro tests evaluated the cytotoxic effects of this compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed a dose-dependent decrease in cell viability with IC50 values suggesting potential as an anticancer agent.
Mechanism of Action
The mechanism by which ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis. In cancer research, the compound has been shown to inhibit key enzymes involved in glycolysis, thereby reducing the energy supply to cancer cells and inhibiting their growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure is shared with several analogues, differing primarily in substituents and ring systems. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Electron-withdrawing substituents (e.g., Cl, F at C6/C7) in analogues like the 7-chloro-6-fluoro derivative correlate with improved antibacterial potency (MIC: 50–100 µg/mL against E. coli and S. aureus) .
- Ring system variations (e.g., pyrrolo vs. pyrido rings) influence solubility and bioavailability. Pyridazine-containing derivatives generally exhibit higher polarity compared to pyrrole-based systems .
Key Observations :
Key Observations :
Biological Activity
Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H10N2O3
- CAS Number : 397309-57-8
- SMILES Notation : [nH]1cc(C(=O)OCC)c(=O)c2n1ccc2
The compound features a pyridazine core which is known for its ability to interact with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. A notable method includes the reaction of beta-aminocrotonic acid esters with appropriate aldehydes to yield dihydropyridines, which are then transformed into the target compound through oxidation and esterification processes .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . In a study assessing various derivatives of pyridines and pyrimidines, compounds similar to this exhibited significant antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa .
Antiviral Potential
The compound has also been evaluated for its antiviral activity . A review on N-Heterocycles highlighted that certain derivatives showed promising results against viral targets, suggesting that modifications to the ethyl ester could enhance efficacy against viruses like HIV and Hepatitis C .
Case Studies
- Antibacterial Efficacy : A comparative study demonstrated that derivatives of Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine exhibited IC50 values comparable to established antibiotics like nalidixic acid. This suggests potential for development as a new class of antibacterial agents .
- Antiviral Activity Against Hepatitis C : In vitro assays indicated that specific modifications of the compound enhanced its activity against Hepatitis C virus replication by targeting nucleotide biosynthesis pathways .
Pharmacological Profile
Q & A
Basic: What are the key considerations for synthesizing Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves cyclocondensation or multi-step functionalization of pyridazine precursors. A common approach uses carbodiimide-mediated coupling or nucleophilic substitution under anhydrous conditions. For example, analogous compounds (e.g., Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate) are synthesized in polar aprotic solvents like N,N-dimethylacetamide (DMA) at 80°C with potassium carbonate as a base . Key optimization parameters include:
- Temperature control : Higher temperatures (80–100°C) improve reaction rates but may degrade thermally sensitive intermediates.
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in heterocyclic ring formation.
- Purification : Silica gel chromatography is critical for isolating the target compound from byproducts like unreacted esters or dehalogenated derivatives .
Advanced: How can computational methods aid in predicting reaction pathways for modifying the pyridazine core of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can model transition states and identify energetically favorable pathways. For instance, ICReDD’s workflow combines quantum calculations with experimental data to narrow optimal conditions for heterocyclic functionalization . Steps include:
Conformational sampling : Identify low-energy conformers of intermediates.
Transition-state analysis : Calculate activation barriers for ring closure or substituent addition.
Machine learning : Train models on existing reaction datasets to predict regioselectivity in electrophilic substitutions.
This hybrid approach reduces trial-and-error experimentation by >30% .
Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?
Methodological Answer:
- X-ray crystallography : Resolves the planar pyridazine ring and ester group orientation. For Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate (a structural analog), monoclinic P2₁/c space group with unit cell parameters a = 6.4973 Å, b = 11.5323 Å, and c = 11.2908 Å confirms the dihydro-pyridine scaffold .
- NMR : ¹H-NMR peaks at δ 1.3–1.4 ppm (triplet, ethyl CH₃) and δ 4.2–4.4 ppm (quartet, ethyl CH₂) confirm the ester moiety. Aromatic protons in the pyridazine ring appear as doublets near δ 7.5–8.5 ppm .
- LC-MS : Molecular ion peaks (e.g., m/z 167.16 for C₈H₉NO₃) validate purity .
Advanced: How to address contradictions in experimental data, such as unexpected byproducts during esterification?
Methodological Answer:
Contradictions often arise from competing reaction mechanisms. For example, ester hydrolysis under acidic conditions may yield carboxylic acid byproducts. Mitigation strategies include:
- Kinetic analysis : Use time-resolved FTIR to monitor carbonyl intermediates and adjust pH or solvent polarity.
- Byproduct characterization : Isolate unexpected peaks via preparative HPLC and analyze via ¹³C-NMR to identify hydrolysis or dimerization products.
- Mechanistic modeling : Apply Hammett plots to correlate substituent effects with reaction outcomes, as seen in pyridazine derivative studies .
Basic: What reactor design principles apply to scaling up synthesis of this compound?
Methodological Answer:
Key factors include:
- Mixing efficiency : Use baffled reactors to ensure homogeneous conditions for exothermic cyclization steps.
- Heat transfer : Jacketed reactors with precise temperature control (±2°C) prevent thermal degradation.
- Catalyst retention : Fixed-bed reactors with immobilized catalysts improve turnover in multi-step syntheses .
Advanced: How can machine learning optimize solvent selection for improving yield in pyridazine functionalization?
Methodological Answer:
Train models on datasets like the Cambridge Structural Database to correlate solvent properties (dipole moment, Hansen solubility parameters) with reaction yields. For example:
- Feature engineering : Include solvent polarity, boiling point, and dielectric constant.
- Algorithm selection : Random forest or gradient-boosted trees predict optimal solvents (e.g., DMA vs. DMF) with >85% accuracy .
Experimental validation shows DMA increases yields by 15% compared to THF in analogous esterifications .
Basic: What safety protocols are critical when handling intermediates in the synthesis of this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves and vapor-resistant goggles for handling pyridazine intermediates (potential irritants).
- Ventilation : Use fume hoods with >100 ft/min face velocity during reactions releasing volatile bases (e.g., ammonia).
- Waste disposal : Quench reactive intermediates (e.g., acyl chlorides) with ice-cold ethanol before disposal .
Advanced: What strategies enable enantioselective modification of the dihydropyridazine scaffold?
Methodological Answer:
- Chiral catalysts : Use Ru(II)-pybox complexes for asymmetric hydrogenation of ketone intermediates.
- Dynamic kinetic resolution : Combine lipases (e.g., Candida antarctica) with racemization catalysts to achieve >90% enantiomeric excess .
- Crystallization-induced asymmetric transformation : Seed reactions with enantiopure crystals to bias product formation .
Basic: How to analyze the thermodynamic stability of the pyridazine ring under varying pH conditions?
Methodological Answer:
- pH-rate profiling : Monitor degradation via UV-Vis spectroscopy at λ = 260–280 nm (pyridazine absorption band).
- DSC/TGA : Differential scanning calorimetry identifies decomposition exotherms above 200°C, while thermogravimetric analysis quantifies mass loss in acidic/basic buffers .
Advanced: What role does hydrogen bonding play in the solid-state packing of this compound, and how does it influence bioavailability?
Methodological Answer:
X-ray data (e.g., P2₁/c symmetry) reveals intermolecular H-bonds between the carbonyl oxygen (O4) and adjacent NH groups (2.89 Å), forming a layered structure . This impacts bioavailability by:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
